4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.: 919278-38-9
Cat. No.: VC2527203
Molecular Formula: C5H4F3N3O2
Molecular Weight: 195.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919278-38-9 |
|---|---|
| Molecular Formula | C5H4F3N3O2 |
| Molecular Weight | 195.1 g/mol |
| IUPAC Name | 4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2 |
| Standard InChI Key | BSAZQIZFWLLKBU-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-] |
Introduction
Physicochemical Properties
Basic Identification Parameters
The compound 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is characterized by specific physical and chemical parameters that define its identity and behavior in various chemical environments. The key identification parameters are presented in Table 1.
Table 1: Identification Parameters of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
| Parameter | Value |
|---|---|
| CAS Number | 919278-38-9 |
| Molecular Formula | C₅H₄F₃N₃O₂ |
| Molecular Weight | 195.1 g/mol |
| IUPAC Name | 4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2 |
| Standard InChIKey | BSAZQIZFWLLKBU-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CC(F)(F)F)N+[O-] |
| Physical Appearance | Solid |
The molecular structure of this compound consists of a pyrazole ring with a nitro group at the 4-position and a trifluoroethyl group at the 1-position. This unique structural arrangement contributes to its specific chemical behavior and potential applications in research settings .
Physical Properties
The physical properties of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole provide important insights into its behavior under various conditions, which is crucial for handling, storage, and application in research contexts.
Table 2: Physical Properties of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 228.4±40.0 °C at 760 mmHg |
| Density | 1.6±0.1 g/cm³ |
| Solubility | Data not available in search results |
| Storage Recommendation | Sealed in dry conditions, at 2-8°C |
The compound's relatively high boiling point suggests significant molecular interactions and stability, which is consistent with the presence of the aromatic pyrazole ring and polar functional groups. The trifluoroethyl group likely contributes to unique solubility characteristics, potentially enhancing lipophilicity compared to non-fluorinated analogues .
Structural Characteristics
Core Structure Analysis
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound's structure can be dissected into three key components that define its chemical identity and reactivity profile:
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Pyrazole Core: The fundamental five-membered heterocyclic ring with two adjacent nitrogen atoms (positions 1 and 2) provides the basic aromatic framework.
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Nitro Group: Located at the 4-position of the pyrazole ring, this electron-withdrawing group significantly influences the electronic distribution within the molecule, enhancing electrophilicity at specific positions.
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Trifluoroethyl Group: Attached to the N-1 position of the pyrazole ring, this fluorinated substituent contributes to the molecule's lipophilicity and metabolic stability, while also affecting the electronic properties of the pyrazole ring .
The presence of the nitro group and trifluoroethyl substituent creates a unique electronic environment within the molecule, which influences its chemical reactivity, potential biological interactions, and physicochemical properties.
Structural Comparison with Related Compounds
The structural features of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be better understood by comparing it with related pyrazole derivatives. This comparison highlights the impact of different substituents on the properties and potential applications of these compounds.
Table 3: Structural Comparison of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with Related Compounds
| Compound | Key Structural Differences | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Base compound | 195.1 g/mol | 919278-38-9 |
| 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Additional methyl group at position 3 | 209.13 g/mol | Not provided in sources |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid group at position 3 | 239.11 g/mol | 1006433-24-4 |
| 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Iodine atom at position 3 | 321.0 g/mol (approx.) | Not provided in sources |
| Ethyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | Ethyl carboxylate group at position 3 | 267.16 g/mol | 1352199-86-0 |
These structural variations significantly impact the reactivity, lipophilicity, and potential biological interactions of each compound, offering a diverse range of possible applications in research and development contexts .
Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is largely determined by its key functional groups:
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Nitro Group Reactions: The nitro group at the 4-position can undergo various transformations:
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Reduction to form amino derivatives using reducing agents such as hydrogen with palladium catalysts
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Nucleophilic aromatic substitution reactions due to its electron-withdrawing nature
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Involvement in redox processes in biological systems
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Pyrazole Ring Reactions:
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Electrophilic substitution reactions, particularly at the 3 and 5 positions
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Coordination with metal ions through the nitrogen atoms
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Ring-opening reactions under specific conditions
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Trifluoroethyl Group Interactions:
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Contributes to the molecule's stability against metabolic degradation
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Affects the acidity of the adjacent N-H bond when present
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Influences the electronic distribution across the pyrazole ring.
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The combination of these functional groups creates a unique reactivity profile that makes 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole valuable for various chemical transformations and potential applications in synthetic chemistry .
Biological Activities and Applications
Research and Industrial Applications
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several potential applications in research and industrial contexts:
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Building Block in Medicinal Chemistry: The compound can serve as a versatile intermediate for synthesizing more complex molecules with potential pharmaceutical applications.
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Agrochemical Development: Pyrazole derivatives are commonly used in the development of pesticides, herbicides, and fungicides, with the fluorinated substituents often enhancing bioavailability and metabolic stability.
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Chemical Probe: The unique structural features make it potentially useful as a chemical probe for studying biological systems and specific molecular interactions.
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Material Science Applications: Fluorinated heterocycles can exhibit interesting properties for material science applications, including liquid crystals and specialty polymers .
Currently, the compound is primarily designated for research use only, indicating its role as an experimental compound rather than an approved substance for human or veterinary applications .
Comparison with Related Derivatives
Structure-Activity Relationships
The structural variations among 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives provide valuable insights into structure-activity relationships that can guide future research and development efforts. The following comparisons highlight how specific structural modifications affect the properties and potential applications of these compounds:
Table 4: Structure-Activity Relationships of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole Derivatives
| Compound | Key Structural Feature | Potential Impact on Properties |
|---|---|---|
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Base structure | Reference compound with balanced electronic properties |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid at position 3 | Enhanced water solubility, potential for salt formation and derivatization, possible hydrogen bonding interactions with biological targets |
| Ethyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | Ethyl ester at position 3 | Increased lipophilicity, potential prodrug properties, modified biological distribution |
| 3-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | Methyl at position 3, carboxamide at position 5 | Enhanced hydrogen bonding capabilities, modified electronic distribution, potential for specific protein interactions |
| 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Iodine at position 3 | Potential for further functionalization via cross-coupling reactions, modified electronic properties, possible halogen bonding interactions |
These structure-activity relationships illustrate how systematic modifications to the base structure can tune the physicochemical properties and potential biological activities of these compounds, making them valuable tools in chemical research and drug discovery efforts .
Comparative Properties of Pyrazole Derivatives
The diverse array of pyrazole derivatives related to 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibits varying properties that influence their behavior in chemical and biological systems:
These comparative properties highlight the versatility of the pyrazole scaffold and demonstrate how strategic modifications can generate a diverse library of compounds with tailored characteristics for specific applications in research and development contexts.
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